3-Amino-4-(2,5-difluorophenyl)butyric Acid

Catalog No.
S12747494
CAS No.
M.F
C10H11F2NO2
M. Wt
215.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4-(2,5-difluorophenyl)butyric Acid

Product Name

3-Amino-4-(2,5-difluorophenyl)butyric Acid

IUPAC Name

3-amino-4-(2,5-difluorophenyl)butanoic acid

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

InChI

InChI=1S/C10H11F2NO2/c11-7-1-2-9(12)6(3-7)4-8(13)5-10(14)15/h1-3,8H,4-5,13H2,(H,14,15)

InChI Key

DUIVDEIRNDVPPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CC(CC(=O)O)N)F

3-Amino-4-(2,5-difluorophenyl)butyric Acid is an organic compound with the molecular formula C₁₀H₁₁F₂NO₂ and a molecular weight of 215.2 g/mol. It is characterized by the presence of an amino group and a difluorophenyl moiety, contributing to its unique properties and potential applications in medicinal chemistry. The compound is also known by its CAS number, 1368122-55-7, and is recognized for its role in various biological activities and

The chemical behavior of 3-Amino-4-(2,5-difluorophenyl)butyric Acid can be analyzed through several types of reactions:

  • Acid-Base Reactions: The amino group can act as a base, allowing the compound to form salts when reacted with acids.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are important in various synthetic pathways.
  • Nucleophilic Substitution: The difluorophenyl group may undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

These reactions are essential for the compound's utility in synthesizing derivatives that may possess enhanced biological activity .

3-Amino-4-(2,5-difluorophenyl)butyric Acid exhibits several biological activities, primarily related to its structural features:

  • Neuroprotective Effects: Preliminary studies suggest that it may have neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases.
  • Antidepressant Activity: Some derivatives of this compound have shown promise in modulating neurotransmitter systems, potentially serving as antidepressants.
  • Anticancer Potential: The unique structure allows for interactions with various biological targets, indicating potential anticancer activity.

Further research is ongoing to fully elucidate its mechanisms of action and therapeutic potential .

Synthesis of 3-Amino-4-(2,5-difluorophenyl)butyric Acid typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available precursors such as 2,5-difluorobenzaldehyde.
  • Formation of the Butyric Acid Backbone: This can be achieved through a series of reactions including alkylation and amination processes.
  • Final Steps: The final product is obtained through purification methods such as recrystallization or chromatography.

Various synthetic routes have been documented, emphasizing the versatility of approaches depending on desired yields and purity .

3-Amino-4-(2,5-difluorophenyl)butyric Acid has several applications:

  • Pharmaceutical Development: Its potential as a neuroprotective agent makes it valuable in drug development for neurological disorders.
  • Chemical Research: Used as a building block in organic synthesis to create more complex molecules.
  • Agricultural Chemistry: Investigated for potential use in developing agrochemicals that target specific pests or diseases.

These applications highlight the compound's versatility across multiple fields .

Studies on the interactions of 3-Amino-4-(2,5-difluorophenyl)butyric Acid with biological targets are crucial for understanding its pharmacological profile:

  • Receptor Binding Studies: Investigations into how this compound interacts with neurotransmitter receptors can provide insights into its effects on mood and cognition.
  • Enzyme Inhibition: Research into its ability to inhibit specific enzymes may reveal mechanisms underlying its anticancer properties.

These interaction studies are essential for optimizing the compound's efficacy and safety profiles in therapeutic applications .

Several compounds share structural similarities with 3-Amino-4-(2,5-difluorophenyl)butyric Acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Amino-4-(2,4,5-trifluorophenyl)butanoic AcidC₁₀H₁₁F₃NO₂Contains three fluorine atoms; potential for different biological activity .
3-tert-Butoxycarbonylamino-4-(2,5-difluoro-phenyl)-butyric AcidC₁₅H₁₉F₂NO₄Features a tert-butoxycarbonyl protecting group; used in peptide synthesis .
3-Amino-4-(phenyl)butanoic AcidC₉H₁₃NO₂Lacks fluorine substituents; serves as a simpler analog for comparison .

The uniqueness of 3-Amino-4-(2,5-difluorophenyl)butyric Acid lies in its specific fluorination pattern and amino acid structure, which may confer distinct biological activities not observed in its analogs. This specificity is crucial for designing targeted therapies in medicinal chemistry .

XLogP3

-1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

215.07578492 g/mol

Monoisotopic Mass

215.07578492 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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